molecular formula C20H32O6 B10764986 (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid

(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid

Cat. No.: B10764986
M. Wt: 368.5 g/mol
InChI Key: OYPPJMLKAYYWHH-ZDNOALOWSA-N
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Description

(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the oxane ring, and introduction of the conjugated diene system. Common reagents used in these steps include protecting groups like TBDMS (tert-butyldimethylsilyl) and reagents for forming double bonds such as Wittig reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the conjugated diene system can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Hydrogenation using catalysts like Pd/C (Palladium on carbon).

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in drug development to target specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatile reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and conjugated diene system allow it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of hydroxyl groups and a conjugated diene system. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+,20-/m0/s1

InChI Key

OYPPJMLKAYYWHH-ZDNOALOWSA-N

Isomeric SMILES

CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)C/C=C/CCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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